N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
Description
Properties
Molecular Formula |
C24H17F2NO4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C24H17F2NO4/c1-14-9-20(30-13-22(28)27-19-8-7-16(25)11-18(19)26)24-17(15-5-3-2-4-6-15)12-23(29)31-21(24)10-14/h2-12H,13H2,1H3,(H,27,28) |
InChI Key |
RVLXDJWOZWGJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structural analogs and their key differences:
Key Findings from Comparative Studies
Role of Fluorine Substituents
- The 2,4-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., N-(1,3-benzodioxol-5-yl) analog in ). Fluorine atoms reduce CYP450-mediated oxidation, prolonging half-life .
- In contrast, 4-fluorophenyl derivatives (e.g., compound in ) exhibit moderate antifungal activity but lower lipophilicity than difluorinated analogs .
Chromenone vs. Heterocyclic Cores
- Chromenone-based compounds (target and ) show superior π-π stacking with biological targets (e.g., enzymes or DNA) compared to benzimidazole-thiazolidinone hybrids .
Acetamide Side Chain Modifications
Pharmacological Potential and Limitations
- Antimicrobial Activity : The target compound’s structural similarity to piperazine-acetamide derivatives (e.g., ) suggests possible activity against gram-positive bacteria, though empirical data are lacking.
- Limitations : The target compound’s bulky 4-phenyl group may limit aqueous solubility, necessitating formulation adjustments for clinical use.
Preparation Methods
Table 1: Key Reaction Conditions for Etherification
| Entry | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | DMF | 120 | 8 | 82 |
| 2 | K₂CO₃ | DMF/H₂O | 100 | 6 | 78 |
| 3 | DIAD/PPh₃ | THF | 60 | 4 | 75 |
Table 2: NMR Data for Target Compound
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₂O | 4.06 | s | Ether linkage |
| Coumarin CH | 6.28 | s | C7-H |
| Aromatic (coumarin) | 7.19–7.76 | m | C4-Ph and C5-OAc substituents |
| NH (acetamide) | 10.37 | s | Amide proton |
Q & A
Q. What synthetic strategies are optimal for preparing N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Coupling the chromenone core (7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol) with a chloroacetamide intermediate using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .
- Step 2 : Introducing the 2,4-difluorophenyl group via nucleophilic substitution or amide bond formation, requiring activating agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Critical Parameters : Control reaction temperature to avoid side reactions (e.g., hydrolysis) and ensure anhydrous conditions to prevent byproduct formation .
Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
| Proton/Group | Expected δ (ppm) |
|---|---|
| Chromenone C=O | ~160–165 (¹³C) |
| Acetamide NH | ~8.5–9.5 (¹H, broad) |
| Aromatic F | No direct peak (confirmed via ¹⁹F NMR at ~−110 to −120 ppm) . |
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) at 254 nm; retention time ~12–15 minutes (≥95% purity) .
Q. What experimental conditions are critical for assessing the compound’s stability under varying pH?
- Methodological Answer :
- Buffer Solutions : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).
- Incubation : Shake at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Key Findings : Stability decreases at pH >7 due to hydrolysis of the acetamide moiety. Store in acidic buffers (pH 4–6) for long-term stability .
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation from toluene/ethanol (1:1) at 4°C .
- Data Collection : Perform at 100 K using a synchrotron source (λ = 0.710–0.980 Å).
- Refinement : SHELXL-2018 for anisotropic displacement parameters. Hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice, with R-factor <0.05 .
- Key Metrics :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a=8.2 Å, b=12.3 Å, c=14.5 Å |
| Dihedral Angles | 10.8° (chromenone vs. acetamide) . |
Q. How to address contradictory bioactivity data between in vitro and in vivo assays?
- Methodological Answer :
- Hypothesis Testing :
Solubility : Measure logP (octanol/water) to assess bioavailability. If logP >3, poor aqueous solubility may limit in vivo efficacy .
Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450 oxidation) .
- Experimental Design :
- In Vivo PK Study : Administer 10 mg/kg IV/PO in rodents. Plasma samples analyzed via LC-MS/MS .
- Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic liability .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger Suite with descriptors like HOMO/LUMO, polar surface area, and molecular docking (PDB: 4XC3 for kinase targets) .
- Docking Simulations : Identify key interactions (e.g., hydrogen bonding with Thr184 in target protein) .
- Validation : Synthesize top 5 derivatives and test IC₅₀ in enzyme assays. Correlation coefficient (R²) >0.8 confirms model reliability .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (50–90°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. no catalyst).
- Results :
| Condition | Yield (%) |
|---|---|
| DMF, 80°C, DMAP | 78 |
| THF, 60°C, no catalyst | 45 |
- Conclusion : DMF with DMAP at 80°C maximizes yield .
Data Contradiction Analysis
Resolving discrepancies in reported IC₅₀ values across studies:
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Control Compounds : Include staurosporine as a positive control.
- Meta-Analysis : Use Bland-Altman plots to compare inter-lab variability. Adjust for differences in cell lines (e.g., HEK293 vs. HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
